Dibenzo[b,d]furan-2-sulfonyl chloride
Overview
Description
Dibenzo[b,d]furan-2-sulfonyl chloride is a chemical compound with the CAS Number: 23602-98-4 . It has a molecular weight of 266.7 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H7ClO3S/c13-17(14,15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12/h1-7H . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 420.5°C at 760 mmHg . The compound should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Antimycobacterial Agents
Dibenzo[b,d]furan-2-sulfonyl chloride derivatives have been studied for their potential in treating bacterial infections. Specifically, novel dibenzo[b,d]furan-1,2,3-triazole conjugates have shown promising results as potent inhibitors of Mycobacterium tuberculosis. These conjugates were synthesized using a process called click chemistry and demonstrated significant antimycobacterial activity, with some compounds exhibiting low cytotoxicity and high selectivity indices against human cancer cell lines (Yempala et al., 2014).
Organic Electronics
Dibenzo[b,d]furan derivatives have been utilized in the field of organic electronics. A study introduced dibenzo[b,d]furan units in organic thin film transistors (OTFTs), highlighting their excellent carrier transport ability, thermal stability, and fine film-forming properties. The research demonstrated that these derivatives could significantly enhance the performance of OTFT devices (Zhao et al., 2017).
Organic Light-Emitting Diodes
Research in organic light-emitting diodes (OLEDs) has also benefited from dibenzo[b,d]furan derivatives. These compounds have been used to create novel hole-blocking materials for blue phosphorescent OLEDs, offering high thermal stability and energy efficiency. The unique properties of these materials contributed to improved performance and efficiency in OLEDs (Hong et al., 2020).
Photophysical Properties
Dibenzo[b,d]furan derivatives have been explored for their photophysical properties. For instance, research on a dibenzofuran-based material revealed dual-emissive afterglow properties. This material exhibited unique emission color changes during the afterglow decay process, which is crucial for applications in light-emitting compounds and organic photonics (Chen et al., 2019).
Antitumor Activity
The application of this compound derivatives in cancer research has also been noted. Novel dibenzo[b,d]furan-1H-1,2,4-triazole derivatives were synthesized and showed significant in vitro cytotoxic activity against various tumor cell lines. This research demonstrates the potential of these derivatives as antitumor agents (Chen et al., 2016).
Safety and Hazards
The compound is classified under the GHS05 pictogram, indicating that it is corrosive . The hazard statement H314 suggests that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
While specific future directions for Dibenzo[b,d]furan-2-sulfonyl chloride are not mentioned in the search results, related compounds have been used in the development of high-efficiency and long-lived blue phosphorescent organic light-emitting diodes . This suggests potential applications in the field of optoelectronics.
Properties
IUPAC Name |
dibenzofuran-2-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClO3S/c13-17(14,15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCKEERECJMLHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374137 | |
Record name | dibenzo[b,d]furan-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23602-98-4 | |
Record name | dibenzo[b,d]furan-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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